molecular formula C11H8Cl3NO B13979321 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate CAS No. 918823-52-6

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B13979321
CAS No.: 918823-52-6
M. Wt: 276.5 g/mol
InChI Key: ZKKVUCGKNNZMJW-UHFFFAOYSA-N
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Description

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organic compound with the molecular formula C11H8Cl3NO. This compound is known for its unique structure, which includes a phenyl group, a propynyl group, and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .

Comparison with Similar Compounds

1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate can be compared to other similar compounds, such as:

Properties

CAS No.

918823-52-6

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H

InChI Key

ZKKVUCGKNNZMJW-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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